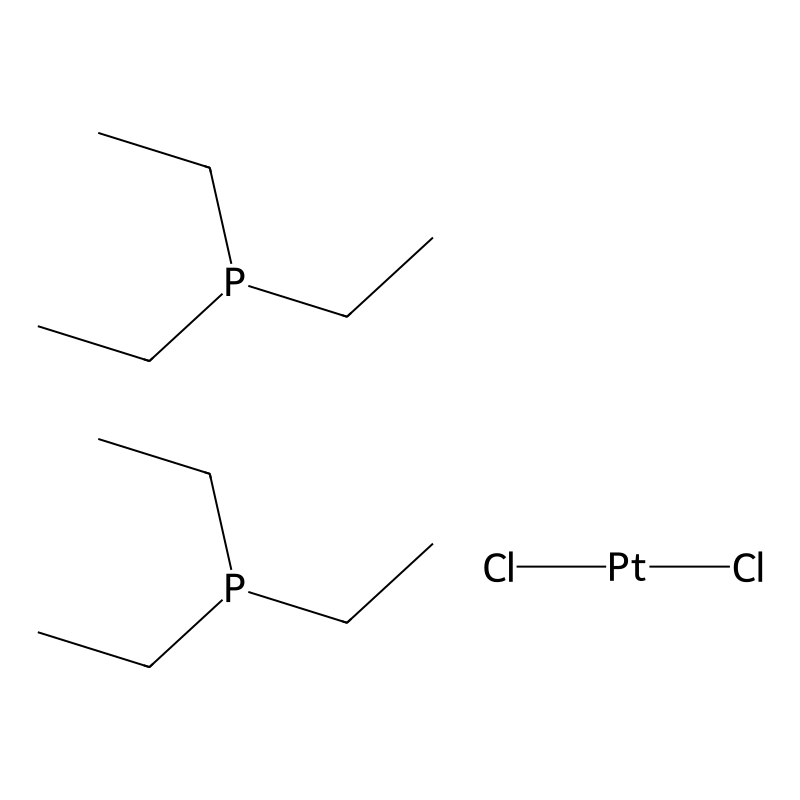cis-Dichlorobis(triethylphosphine)platinum(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Catalysis
cis-Dichlorobis(triethylphosphine)platinum(II), also abbreviated as (Et₃P)₂PtCl₂ or PtCl₂(PEt₃)₂ , finds application in scientific research as a catalyst for various organic reactions. Its ability to activate small molecules and facilitate bond formation makes it a valuable tool in organic synthesis []. Studies have demonstrated its effectiveness in reactions like:
- Hydrocarbon dehydrogenation: (Et₃P)₂PtCl₂ can remove hydrogen atoms from alkanes to generate alkenes []. This process is crucial in the petrochemical industry for producing important building blocks for polymers and other chemicals.
- Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond (Si-H) across a double bond (C=C). (Et₃P)₂PtCl₂ can catalyze the hydrosilylation of alkenes and alkynes, leading to the formation of organosilicon compounds with various applications [].
- C-C bond formation reactions: (Et₃P)₂PtCl₂ can promote the formation of carbon-carbon bonds between different organic molecules. This makes it useful in constructing complex organic molecules from simpler starting materials [].
Understanding reaction mechanisms:
Due to its well-defined structure and predictable reactivity, cis-Dichlorobis(triethylphosphine)platinum(II) serves as a model complex for studying the mechanisms of various catalytic reactions. By investigating how this catalyst interacts with substrates and facilitates bond transformations, researchers can gain insights into the fundamental principles of catalysis [].
Cis-Dichlorobis(triethylphosphine)platinum(II) is a coordination compound of platinum characterized by its unique cis arrangement of ligands. Its molecular formula is , and it has a molecular weight of approximately 502.32 g/mol. The compound is known for its crystalline form and is hygroscopic, meaning it can absorb moisture from the air. It typically melts between 139°C and 142°C and is slightly soluble in organic solvents such as chloroform and toluene .
This compound exhibits notable biological activity, particularly in the field of cancer research. Its mechanism of action is similar to that of cisplatin, a well-known chemotherapeutic agent. Cis-Dichlorobis(triethylphosphine)platinum(II) has been studied for its ability to bind to DNA, leading to the formation of DNA cross-links that inhibit cell division and promote apoptosis in cancer cells. Additionally, it has shown potential in targeting specific cellular pathways involved in tumor growth .
The synthesis of cis-Dichlorobis(triethylphosphine)platinum(II) typically involves the reaction of platinum(II) chloride with triethylphosphine in an appropriate solvent. The general method includes:
- Reagents: Platinum(II) chloride and triethylphosphine.
- Solvent: A non-polar solvent like dichloromethane may be used.
- Procedure:
- Dissolve platinum(II) chloride in the solvent.
- Add triethylphosphine gradually while stirring.
- Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen).
- Isolate the product through filtration and subsequent purification steps such as recrystallization.
This method yields high-purity cis-Dichlorobis(triethylphosphine)platinum(II) .
Cis-Dichlorobis(triethylphosphine)platinum(II) finds applications primarily in:
- Catalysis: Used as a catalyst in various organic reactions due to its ability to facilitate ligand exchange processes.
- Medicinal Chemistry: Investigated as a potential anticancer agent, similar to cisplatin, but with different biological properties that may enhance efficacy or reduce toxicity .
- Material Science: Employed in the development of conductive polymers and other materials due to its unique electronic properties.
Research into the interactions of cis-Dichlorobis(triethylphosphine)platinum(II) with biological molecules has revealed its potential for selective targeting of cancer cells. Studies have shown that this compound can selectively bind to certain proteins and nucleic acids, which may enhance its therapeutic efficacy compared to other platinum-based drugs. The interactions also extend to studying its effects on cellular signaling pathways involved in proliferation and apoptosis .
Cis-Dichlorobis(triethylphosphine)platinum(II) belongs to a class of platinum complexes that share similar structural features but differ in their ligands and biological activities. Here are some comparable compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Cisplatin | Widely used anticancer drug; forms DNA cross-links | |
| Trans-Dichlorobis(triethylphosphine)platinum(II) | Different ligand arrangement; distinct biological effects | |
| Cis-Dichlorobis(triphenylphosphine)platinum(II) | Similar structure; used for synthesis of other complexes |
Uniqueness
Cis-Dichlorobis(triethylphosphine)platinum(II)'s uniqueness lies in its specific ligand arrangement (cis configuration), which influences its reactivity and biological interactions differently than trans isomers or those with different phosphine ligands. This structural characteristic contributes significantly to its potential therapeutic applications and catalytic properties .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








